Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate
Description
Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate is a synthetic purine derivative designed as part of a broader effort to develop antiproliferative agents targeting kinases and cancer cell lines. Structurally, it features a purine core substituted at the N9 position with a tetrahydropyran (oxane) ring and at the C6 position with a benzoate ester moiety. The compound is synthesized via a nucleophilic aromatic substitution reaction, where ethyl 4-aminobenzoate reacts with 6-chloro-9H-purine under reflux in absolute ethanol, yielding the intermediate ethyl 4-((9H-purin-6-yl)amino)benzoate (compound 2) with a high yield of 97.38% . This intermediate is further functionalized to generate hybrid molecules, such as hydrazide-linked derivatives (compounds 4–9 and 11–16), which exhibit notable antiproliferative and multikinase inhibitory activities .
These structural features position the compound as a promising candidate for preclinical anticancer studies.
Properties
CAS No. |
185386-89-4 |
|---|---|
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 3-[9-(oxan-2-yl)purin-6-yl]benzoate |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-19(24)14-7-5-6-13(10-14)16-17-18(21-11-20-16)23(12-22-17)15-8-3-4-9-26-15/h5-7,10-12,15H,2-4,8-9H2,1H3 |
InChI Key |
STHSEBTZZUTMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=C3C(=NC=N2)N(C=N3)C4CCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate typically involves multiple steps:
Formation of the Purine Derivative: The purine core can be synthesized through a series of reactions starting from simpler precursors like formamide and glycine.
Oxane Ring Introduction: The oxane ring can be introduced via cyclization reactions involving appropriate diols and dehydrating agents.
Esterification: The final step involves the esterification of the purine derivative with ethyl benzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring or the ester group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and the benzoate ester.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate involves its interaction with specific molecular targets. The purine moiety can bind to nucleic acids or enzymes, potentially inhibiting their function. The oxane ring and benzoate ester may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine derivatives with modifications at N9 and C6 positions have been extensively studied for their pharmacological properties. Below is a detailed comparison of Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate with structurally related compounds, focusing on synthesis, substituent effects, and biological implications.
Structural Analogues and Substituent Variations
N9 Substituents
- Ethyl 2-(3-(9-(4-chlorobenzyl)-9H-purin-6-yl)phenyl)propanoate (3ta): This compound replaces the oxane group with a 4-chlorobenzyl moiety at N7. The synthesis involves a recyclable ruthenium catalyst, yielding 79% of the product. The chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may alter kinase binding affinity compared to the oxane group .
- 6-(3,5-Dimethoxybenzylamino)-9-(oxan-2-yl)-9H-purine: Shares the oxane substituent at N9 but features a 3,5-dimethoxybenzylamino group at C6. X-ray crystallography reveals hydrogen bonding via the methoxy groups, enhancing molecular recognition in biological systems .
C6 Substituents
- Ethyl 4-((9H-purin-6-yl)amino)benzoate (2): A direct precursor to the target compound, this intermediate lacks the oxane group at N9 (substituted by hydrogen). The 4-aminobenzoate ester at C6 serves as a linker for further functionalization into hydrazide derivatives .
- N-[6-chloro-9-(oxolan-2-yl)purin-2-yl]acetamide: Substitutes the benzoate ester with a chloro-acetamide group at C6 and uses a tetrahydrofuran (oxolane) ring at N8.
Ester Group Variations
- Benzyl 3-[9-(tetrahydropyran-2-yl)purin-6-yl]propanoate: Replaces the ethyl benzoate with a benzyl propanoate ester. The benzyl group increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
